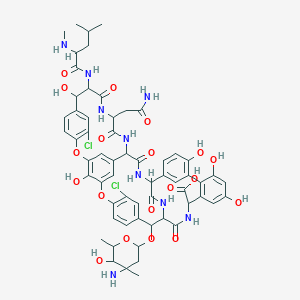

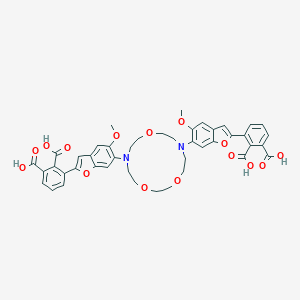

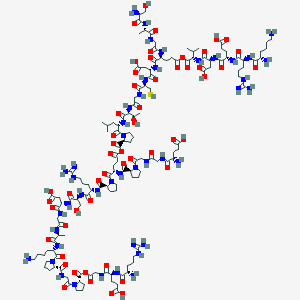

Chloroorienticin C

Übersicht

Beschreibung

2’,3’-Didehydro-2’,3’-dideoxythymidine, commonly known as stavudine, is an antiretroviral medication used to prevent and treat HIV/AIDS. It belongs to the class of nucleoside analog reverse-transcriptase inhibitors (NRTIs). Stavudine was first described in 1966 and approved for use in the United States in 1994 . It is available as a generic medication and is often used in combination with other antiretrovirals .

Vorbereitungsmethoden

Stavudin kann durch eine Reihe chemischer Reaktionen aus 5-Methyluridin synthetisiert werden. Ein wichtiger Schritt beinhaltet die reduktive Eliminierung eines Gemisches aus neuartigen trans-3’α-Halo-2’β-Acyloxy/trans-3’β-Acyloxy-2’α-Halo-Derivaten von 5-Methyluridin mit Metallen, um 5’-Mesyl-d4T zu erhalten . Dieser Prozess ist wirtschaftlicher als die Verwendung von Thymidin als Ausgangsmaterial . Die industrielle Produktion von Stavudin beinhaltet großtechnische Herstellungsverfahren, die eine hohe Ausbeute und Reinheit gewährleisten .

Analyse Chemischer Reaktionen

Stavudin unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung, Hydrolyse und Reduktion. Der erste Phosphorylierungsschritt beinhaltet die Wechselwirkung mit dem ATP-Anion, das durch Rotation der C5’-OH-Gruppe die Konformation von C1 zu C3 verändert . Stavudin kann auch eine Hydrolyse und eine protoneninduzierte intramolekulare reduktive Spaltung eingehen, die zur Bildung von Borano-Tri- und -Diphosphaten sowie H-Phosphonat führt . Diese Reaktionen sind für seine Aktivierung und Einarbeitung in virale DNA entscheidend.

Wissenschaftliche Forschungsanwendungen

Stavudin findet bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Anti-HIV-Mittel eingesetzt, da es in der Lage ist, die Reversetranskriptase zu hemmen und die virale DNA-Synthese zu stoppen . Stavudin wird auch hinsichtlich seiner potenziellen Verwendung in Pronukleotidstrategien zur Verbesserung der antiviralen Aktivität untersucht . Darüber hinaus wird es bei der Entwicklung neuer Nukleosid-Analoga und bei der Untersuchung komplexer biologischer Systeme eingesetzt .

Wirkmechanismus

Stavudin hemmt die Aktivität der HIV-1-Reversetranskriptase, indem es mit dem natürlichen Substrat Desoxyguanosintriphosphat (dGTP) konkurriert und in virale DNA eingebaut wird . Das Fehlen einer 3’-OH-Gruppe im eingebauten Nukleosid-Analog verhindert die Bildung der für die DNA-Kettenverlängerung notwendigen 5’ zu 3’ Phosphodiesterbindung, wodurch das Wachstum der viralen DNA gestoppt wird . Dieser Mechanismus ist für seine Wirksamkeit als antiretrovirales Medikament entscheidend.

Wirkmechanismus

Stavudine inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate (dGTP) and by incorporating into viral DNA . The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth . This mechanism is crucial for its effectiveness as an antiretroviral medication.

Vergleich Mit ähnlichen Verbindungen

Stavudin ähnelt anderen Nukleosid-Analoga wie Zidovudin (AZT), Didanosin (ddI), Zalcitabin (ddC), Lamivudin (3TC) und Emtricitabin (FTC) . Diese Verbindungen hemmen ebenfalls die Reversetranskriptase und stoppen die virale DNA-Synthese. Stavudin ist jedoch aufgrund seiner spezifischen Struktur einzigartig, die einen ungesättigten Ribose-Ring und das Fehlen von 2’- und 3’-OH-Gruppen beinhaltet . Diese Struktur macht es zu einem effektiven alternativen Substrat für das Reversetranskriptase-Enzym des Humanen Immundefizienzvirus .

Eigenschaften

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSINQSLUWRGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H65Cl2N9O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118373-82-3 | |

| Record name | Chloroorienticin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)

![2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)